Nav1.7 Potency and Selectivity Profile Relative to PF-05089771
NAV 26 blocks the human Nav1.7 channel with an IC50 of 0.37 μM (370 nM) [1]. In contrast, PF-05089771, a clinically investigated Nav1.7 blocker, exhibits an IC50 of 11 nM for the same target, making it approximately 34-fold more potent . Importantly, the two compounds engage distinct binding sites: NAV 26 binds to the local anesthetic binding site [1], whereas PF-05089771 interacts with the voltage-sensor domain (VSD) of domain IV . This mechanistic difference results in different state-dependent blocking profiles and can lead to divergent outcomes in complex biological systems. This difference in potency and binding mechanism is crucial for researchers selecting a tool compound appropriate for their specific assay conditions and research questions, as high-potency VSD binders may not be optimal for all Nav1.7 target validation studies.
| Evidence Dimension | Nav1.7 Blockade Potency (IC50) |
|---|---|
| Target Compound Data | 0.37 μM (370 nM) |
| Comparator Or Baseline | PF-05089771: 11 nM |
| Quantified Difference | Approximately 34-fold difference in potency (NAV 26 is less potent) |
| Conditions | Recombinant cell lines expressing human Nav1.7; electrophysiological assays (patch-clamp) for both compounds. |
Why This Matters
Procurement decisions must align with experimental design: the 34-fold potency difference and distinct binding mechanisms between NAV 26 and PF-05089771 render them non-interchangeable for target validation studies.
- [1] Macsari I, Besidski Y, Csjernyik G, Nilsson K, Sandberg L, Yngve U, et al. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models. J Med Chem. 2012 Aug 9;55(15):6866-80. doi: 10.1021/jm300623u. PMID: 22770500. View Source
